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tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate Documentation Hub

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  • Product: tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate
  • CAS: 134464-53-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(N-Boc-N-methylamino)ethanethiol: Synthesis, Properties, and Applications in Bioconjugation

Abstract 2-(N-Boc-N-methylamino)ethanethiol is a heterobifunctional linker of significant interest in chemical biology, drug development, and materials science. Its unique architecture, featuring a nucleophilic thiol and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(N-Boc-N-methylamino)ethanethiol is a heterobifunctional linker of significant interest in chemical biology, drug development, and materials science. Its unique architecture, featuring a nucleophilic thiol and a tert-butyloxycarbonyl (Boc)-protected secondary amine, provides a versatile platform for sequential and site-specific chemical modifications. The thiol moiety allows for robust covalent bond formation with a variety of electrophilic partners, most notably maleimides, in bioconjugation strategies. The Boc-protected amine offers a stable yet readily cleavable handle for subsequent functionalization, enabling the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and core applications of this linker, complete with detailed experimental protocols and safety considerations.

Nomenclature and Chemical Identity

The precise identification of a chemical reagent is fundamental to scientific reproducibility. The molecule in focus is structurally defined by a two-carbon (ethane) backbone, substituted at one end with a thiol (-SH) group and at the other with a methylamino group that is protected with a tert-butoxycarbonyl (Boc) group.

  • IUPAC Name: tert-butyl (2-mercaptoethyl)(methyl)carbamate

  • Synonyms: tert-butyl methyl(2-sulfanylethyl)carbamate, N-Boc-N-methylcysteamine, 2-(Boc-methylamino)ethanethiol

  • CAS Number: 134464-53-2

  • Molecular Formula: C₈H₁₇NO₂S

  • InChI Key: JEWPGNLVKRCNBX-UHFFFAOYSA-N

The presence of the N-methyl group distinguishes this compound from its more common analogue, 2-(Boc-amino)ethanethiol (Boc-cysteamine). This methylation prevents the formation of a hydrogen-bond-donating N-H group after conjugation and subsequent deprotection, a feature that can be critical for modulating the solubility, conformational flexibility, and biological activity of the final conjugate.

Physicochemical and Safety Data

Quantitative data for this reagent is crucial for experimental design, including reaction stoichiometry, purification, and storage.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight 191.29 g/mol Calculated
Appearance Liquid or viscous liquid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C
Table 2: Safety and Hazard Information

The following data is based on GHS classifications for the target molecule and closely related N-Boc protected aminothiols.[1] Users must consult the specific Safety Data Sheet (SDS) from their supplier before handling.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05, GHS07DangerH315: Causes skin irritation.
Serious Eye DamageGHS05DangerH318: Causes serious eye damage.
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation.[2]
Hazardous to the Aquatic EnvironmentGHS09WarningH410: Very toxic to aquatic life with long lasting effects.

Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[2]

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate as recommended.

Synthesis of 2-(N-Boc-N-methylamino)ethanethiol

The synthesis of N-Boc protected amines is a well-established transformation in organic chemistry.[4][5] The most direct route to the target compound involves the protection of the commercially available starting material, 2-(methylamino)ethanethiol.

Protocol 1: Boc-Protection of 2-(Methylamino)ethanethiol

This procedure is adapted from standard protocols for the N-Boc protection of secondary amines.

Objective: To synthesize tert-butyl (2-mercaptoethyl)(methyl)carbamate from 2-(methylamino)ethanethiol hydrochloride.

Materials:

  • 2-(methylamino)ethanethiol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-(methylamino)ethanethiol hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath (0°C).

  • Add triethylamine (2.2 eq.) dropwise to the suspension. Stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure product.

Synthesis cluster_conditions Conditions SM 2-(Methylamino)ethanethiol (from HCl salt + TEA) Product tert-butyl (2-mercaptoethyl)(methyl)carbamate SM->Product + Boc Di-tert-butyl dicarbonate ((Boc)₂O) Boc->Product + Solvent Anhydrous DCM Temp 0°C to RT Byproducts t-Butanol + CO₂ + Triethylammonium Chloride Product->Byproducts generates

Caption: Synthetic scheme for N-Boc protection.

Core Applications in Drug Development and Bioconjugation

The utility of 2-(N-Boc-N-methylamino)ethanethiol lies in its heterobifunctional nature, which facilitates a two-stage conjugation strategy. This is particularly valuable in the construction of complex biomolecules where controlled, sequential reactions are necessary.[6]

Stage 1: Thiol-Mediated Conjugation

The free thiol group is a potent nucleophile that reacts selectively with specific electrophiles, enabling covalent attachment to proteins, surfaces, or other molecules.

  • Thiol-Maleimide Michael Addition: This is the most common application. The thiol reacts with a maleimide-functionalized molecule at pH 6.5-7.5 to form a stable thioether bond. This reaction is highly efficient and specific for thiols, making it a cornerstone of ADC development.[] However, it's important to note that the resulting succinimidyl thioether linkage can sometimes undergo a retro-Michael reaction, leading to deconjugation in vivo.[8]

  • Haloacetyl/Pyridyl Disulfide Chemistry: Thiols can also react with iodo- or bromoacetamides (alkylation) or with pyridyl disulfides (disulfide exchange) to form stable covalent linkages.

Stage 2: Amine Functionalization via Boc Deprotection

Once the thiol has been conjugated, the Boc protecting group can be removed under mild acidic conditions to unmask the secondary methylamine.

  • Deprotection: The Boc group is typically cleaved using trifluoroacetic acid (TFA) in DCM.[6] This reaction is clean and high-yielding, liberating the amine as a TFA salt.

  • Secondary Amine Reactivity: The newly exposed secondary amine can then be used as a nucleophile for further functionalization. Common reactions include:

    • Amide bond formation: Acylation with activated carboxylic acids (e.g., NHS esters) or acyl chlorides.

    • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new C-N bond.[9]

    • Urea/Thiourethane formation: Reaction with isocyanates or isothiocyanates.

This sequential approach is critical for building complex linkers in ADCs and PROTACs, where one end of the linker is attached to a targeting moiety (like an antibody) and the other to a payload (a cytotoxic drug or an E3 ligase binder).[6]

Experimental Workflow: Two-Stage Bioconjugation

The following protocol outlines a general workflow for using 2-(N-Boc-N-methylamino)ethanethiol to link two different molecules, 'Molecule A' (containing a maleimide) and 'Molecule B' (containing an activated carboxyl group).

Workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Bond Formation A1 Dissolve Maleimide-A and Linker in Buffer (pH 7.0) A2 React at RT for 1-2h A1->A2 A3 Purify Conjugate 1 (e.g., HPLC) A2->A3 B1 Dissolve Conjugate 1 in DCM/TFA A3->B1 Characterize (MS) B2 React at RT for 30-60 min B1->B2 B3 Evaporate solvent to get Amine-TFA salt B2->B3 C1 Dissolve Amine-TFA salt and NHS-Ester-B in DMF with base (DIPEA) B3->C1 Proceed directly C2 React at RT for 2-4h C1->C2 C3 Purify Final Conjugate (A-Linker-B) via HPLC C2->C3

Caption: General workflow for sequential bioconjugation.

Protocol 2: Detailed Two-Stage Conjugation

Part A: Thiol-Maleimide Ligation

  • Preparation: Dissolve the maleimide-functionalized 'Molecule A' (1.0 eq.) in a suitable buffer, such as phosphate-buffered saline (PBS) with EDTA, at pH 7.0.

  • Linker Addition: Dissolve 2-(N-Boc-N-methylamino)ethanethiol (1.2 eq.) in a minimal amount of a water-miscible co-solvent like DMF or DMSO and add it to the solution of Molecule A.

  • Reaction: Stir the reaction mixture at room temperature, monitoring progress by LC-MS. The reaction is typically complete within 1-2 hours.

  • Purification: Purify the resulting conjugate (A-Linker-Boc) using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials. Lyophilize to obtain a pure solid.

Part B: Boc Deprotection and Amide Coupling

  • Deprotection: Dissolve the purified A-Linker-Boc conjugate in a solution of 20-50% TFA in DCM.[6] Stir at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the solvent and excess TFA under a stream of nitrogen or via rotary evaporation. The resulting product is the amine-TFA salt (A-Linker-NH₂⁺CH₃-TFA⁻).

  • Neutralization and Coupling: Dissolve the amine-TFA salt in anhydrous DMF. Add DIPEA (2.5 eq.) to neutralize the salt. To this solution, add the NHS-ester activated 'Molecule B' (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or overnight at 4°C, monitoring by LC-MS.

  • Final Purification: Purify the final conjugate (A-Linker-B) by reverse-phase HPLC to obtain the desired high-purity product.

Conclusion

2-(N-Boc-N-methylamino)ethanethiol is a powerful and versatile heterobifunctional linker for researchers in chemistry and biology. Its orthogonal reactive groups—the nucleophilic thiol and the protected secondary amine—enable robust and controlled sequential conjugation strategies. This capability is essential for the rational design and synthesis of sophisticated molecular constructs, including next-generation therapeutics like ADCs and PROTACs. By understanding its properties, synthesis, and reaction mechanisms, scientists can effectively leverage this reagent to advance their research in drug discovery, diagnostics, and materials science.

References

  • Adumeau, P., Davydova, M., Zeglis, B. M. (2018). Thiol-Reactive Bifunctional Chelators for the Creation of Site-Selectively Modified Radioimmunoconjugates with Improved Stability. Bioconjugate Chemistry, 29, 1364-1372. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(BOC-Amino)ethanethiol. Available from: [Link]

  • PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for On-Resin N-Methylation in Solid-Phase Peptide Synthesis

A Note on the Topic: While the prompt specified the use of "N-Boc-N-methyl-2-mercaptoethylamine," a comprehensive review of current scientific literature and chemical databases did not yield established protocols for the...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: While the prompt specified the use of "N-Boc-N-methyl-2-mercaptoethylamine," a comprehensive review of current scientific literature and chemical databases did not yield established protocols for the application of this specific reagent in solid-phase peptide synthesis (SPPS). This document has therefore been structured to address the core scientific objective implied by the query: the synthesis of N-methylated peptides. We will focus on the prevalent and well-documented on-resin methodologies that researchers utilize to achieve site-specific N-methylation, a critical modification in modern drug discovery.

Introduction: The Strategic Value of N-Methylation in Peptide Drug Design

The N-methylation of a peptide backbone, which involves substituting a backbone amide proton with a methyl group, is a powerful strategy in medicinal chemistry. This seemingly minor modification can profoundly enhance the therapeutic potential of a peptide by improving its pharmacokinetic properties.[1][2][3] N-methylated peptides often exhibit increased metabolic stability due to the steric hindrance the methyl group provides against proteolytic enzymes.[4] Furthermore, by removing a hydrogen bond donor, N-methylation increases lipophilicity, which can lead to improved cell permeability and oral bioavailability.[4][5]

Performing this modification while the peptide is still anchored to the solid support ("on-resin") offers significant advantages, including simplified purification workflows and the ability to achieve selective methylation at specific residues.[1] This guide provides a detailed examination of the two primary methods for on-resin N-methylation, offering both the mechanistic rationale and actionable, field-proven protocols for their successful implementation.

Mechanistic Overview of On-Resin N-Methylation Strategies

Two principal pathways have been established for the efficient N-methylation of peptides on a solid support. The choice between them depends on the peptide sequence, the desired selectivity, and the available laboratory resources.

Direct Alkylation Method

This approach involves the direct deprotonation of the backbone amide proton using a strong, non-nucleophilic base, followed by alkylation with a methylating agent. It is a rapid method but can lack selectivity, particularly in sequences with multiple potential methylation sites. The conformation of the resin-bound peptide can influence the regiochemistry of the reaction.[5]

Sulfonamide Protection-Methylation-Deprotection Method

This three-step procedure offers superior selectivity and is widely regarded as a more robust method for site-specific N-methylation.[6][7]

  • Protection (Sulfonylation): The N-terminal α-amine group is first protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This activates the adjacent backbone amide, making its proton more acidic and amenable to deprotonation.[7]

  • Methylation: The activated sulfonamide is then deprotonated with a milder base (compared to direct alkylation) and methylated, typically using methyl iodide or dimethyl sulfate.[6]

  • Deprotection (Desulfonylation): The o-NBS protecting group is selectively removed using a thiol, such as β-mercaptoethanol, in the presence of a base, regenerating the free secondary amine.[1]

This method's efficiency has been significantly optimized, with procedures that can reduce the total time from hours to under 40 minutes.[7]

Comparative Data and Method Selection

The efficiency of N-methylation is sequence-dependent. The following table summarizes key characteristics of the two primary methods to guide experimental design.

FeatureDirect Alkylation MethodSulfonamide-Based Method
Selectivity Lower; influenced by peptide conformation.[5]High; targets the N-terminus or a specific deprotected amine.
Number of Steps 2 (Deprotonation, Methylation).3 (Protection, Methylation, Deprotection).[7]
Typical Base Strong, non-nucleophilic (e.g., LiOtBu).[1][5]Mild organic base (e.g., DBU, collidine).[1][6]
Methylating Agent Methyl Iodide (CH₃I).[1][5]Methyl Iodide (CH₃I) or Dimethyl Sulfate.[6]
Complexity Simpler, faster workflow.More complex, but highly reliable and optimized.[6][7]
Key Advantage Speed and simplicity.High selectivity and broad substrate scope.
Potential Issue Risk of over-methylation or side reactions at other nucleophilic sites.Requires careful optimization of each step for maximum yield.

Experimental Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Direct On-Resin N-Methylation

This protocol is adapted from procedures used for cyclic peptides where conformation dictates selectivity.[1][5]

Materials:

  • Peptide-resin (e.g., 0.1 mmol scale)

  • Dry Tetrahydrofuran (THF)

  • Lithium tert-butoxide (LiOtBu) solution in THF (e.g., 1.0 M)

  • Methyl Iodide (CH₃I)

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Workflow Diagram:

G cluster_prep Resin Preparation cluster_reaction N-Methylation cluster_wash Final Wash Swell Swell Peptide-Resin in DMF & THF Deprotonate Deprotonate with LiOtBu in THF (1 hr, RT) Swell->Deprotonate Wash1 Wash with dry THF Deprotonate->Wash1 Methylate Add CH3I in DMSO (2 hr, RT) Wash1->Methylate Wash2 Wash with DMSO, DMF, and DCM Methylate->Wash2 G cluster_protection Step 1: Protection cluster_methylation Step 2: Methylation cluster_deprotection Step 3: Deprotection Protect Add o-NBS-Cl & Collidine in DCM (30 min - 2 hr) Wash1 Wash with DCM & DMF Protect->Wash1 Methylate Add DBU & CH3I in DMF (5 min - 1 hr) Wash1->Methylate Wash2 Wash with DMF & DCM Methylate->Wash2 Deprotect Add β-mercaptoethanol & DBU in DMF (2 x 5 min) Wash2->Deprotect Wash3 Wash with DMF & DCM Deprotect->Wash3

Caption: Workflow for Sulfonamide-Based N-Methylation.

Procedure:

  • Resin Preparation: Ensure the peptide-resin has a deprotected N-terminal amine and is well-swollen in DCM.

  • Protection (Nosylation): Treat the resin with a solution of o-NBS-Cl (4-5 eq.) and collidine (10 eq.) in DCM or DMF. Agitate for 30 minutes to 2 hours. [1]Monitor reaction completion with a test for free primary amines (e.g., Kaiser test).

  • Washing: Once the protection is complete (Kaiser test negative), wash the resin thoroughly with DCM and DMF (3-5 times each).

  • Methylation: Treat the nosylated peptide-resin with a solution of DBU (5 eq.) and methyl iodide (10-15 eq.) in DMF. Agitate for 5 minutes to 1 hour. [1][6]5. Washing: Wash the resin with DMF and DCM (3-5 times each) to remove methylation reagents.

  • Nosyl Group Deprotection: Treat the resin with a solution of β-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF. Agitate for 5 minutes. Drain and repeat once. [1]7. Final Washing: Wash the resin thoroughly with DMF and DCM (5-7 times each). The resin now bears an N-methylated terminal amine and is ready for the next coupling step.

Cleavage and Final Deprotection (Boc/Bzl Strategy)

Once the N-methylated peptide has been fully assembled, the final step is its cleavage from the resin and the removal of side-chain protecting groups. For peptides synthesized using Boc-strategy, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). [8][9] Key Considerations:

  • N-Terminal Boc Removal: Before cleavage, the final N-terminal Boc group must be removed with TFA to prevent t-butylation of sensitive residues. * Scavengers: The use of a scavenger cocktail (e.g., p-cresol, anisole, thioanisole) is critical to quench reactive cations (like the tert-butyl cation) generated during cleavage, which can otherwise cause unwanted side reactions. [10][11]* HF Cleavage: This is a highly effective but hazardous procedure requiring specialized equipment. [8]A "low-high" HF procedure can be used to minimize side reactions. * TFMSA Cleavage: A common alternative to HF that does not require a specialized apparatus but is still a very strong and corrosive acid. [9][10] General Cleavage Protocol (TFMSA):

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare a cleavage cocktail (e.g., TFMSA/TFA/thioanisole) in a suitable reaction vessel.

  • Suspend the dried peptide-resin in the cleavage cocktail.

  • Stir the mixture at room temperature for 1-2 hours. [10]5. Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

  • Purify the N-methylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Methylation Insufficient reaction time or reagent excess. Steric hindrance from adjacent bulky residues. Poor resin swelling.Increase reaction time and/or reagent equivalents. For difficult couplings onto N-methylated residues, consider microwave-assisted synthesis. [2][3]Ensure resin is fully swollen before starting.
Over-methylation / Side Reactions Base is too strong or excess is not fully removed (Direct Method). Scavengers not used during cleavage.Use the more selective sulfonamide method. Ensure thorough washing between deprotonation and methylation steps. [1]Always include appropriate scavengers in the final cleavage cocktail. [11]
Low Final Yield Incomplete reactions at any step (protection, methylation, deprotection). Peptide aggregation. Premature cleavage from the resin.Monitor each step for completion using appropriate tests (e.g., Kaiser test for primary amines). Use solvents like DMF to minimize aggregation. Ensure linkage to the resin is stable to all reaction conditions prior to final cleavage.
Incomplete Nosyl Deprotection Insufficient deprotection time or reagent concentration.Repeat the deprotection step with fresh reagents (β-mercaptoethanol and DBU in DMF). Ensure the thiol reagent is not oxidized.

References

  • On-Resin N-Methylation of Peptides: An Application Note and Detailed Protocol. BenchChem.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. PubMed.
  • Optimized selective N-methylation of peptides on solid support. PubMed.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
  • Should My Peptide Be Methyl
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Request PDF.
  • Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.

Sources

Application

attaching N-Boc-N-methyl-cysteamine to activated esters

Application Note: Strategic Conjugation of N-Boc-N-methyl-cysteamine to Activated Esters Executive Summary & Chemical Strategy This guide details the protocols for attaching N-Boc-N-methyl-cysteamine (a protected thiol-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Conjugation of N-Boc-N-methyl-cysteamine to Activated Esters

Executive Summary & Chemical Strategy

This guide details the protocols for attaching N-Boc-N-methyl-cysteamine (a protected thiol-amine linker) to Activated Esters (primarily N-hydroxysuccinimide, NHS).

The Core Chemical Conflict: Researchers often misconstrue the reactivity of this pair. Activated esters (NHS/TFP) are designed to react with primary amines to form stable amides. However, N-Boc-N-methyl-cysteamine presents a free thiol (-SH) and a protected amine (-NH-Boc) .

  • Direct Reaction: Reacting the thiol with the NHS ester yields a Thioester . This bond is chemically active and hydrolytically labile (unstable in serum), often used as an intermediate for Native Chemical Ligation (NCL) or acyl transfer.

  • Stable Conjugation: If a stable conjugate is required, the activated ester must first be converted to a thiol-reactive electrophile (e.g., Maleimide), or the Boc group must be removed to allow amide bond formation (though this requires protecting the thiol).

This note covers both the Direct Thioesterification Protocol (for reactive intermediates) and the Heterobifunctional Protocol (for stable conjugates).

Critical Decision Matrix

Before proceeding, verify your intended linkage stability using the table below.

FeaturePath A: Direct Thioesterification Path B: Maleimide Conversion Path C: Inverse Amide Coupling
Reactants NHS Ester + Free ThiolNHS Ester

Maleimide + Free Thiol
Deprotected Amine + NHS Ester
Bond Formed Thioester (-CO-S-)Thioether (Succinimidyl-S-)Amide (-CO-N(Me)-)
Stability Low (Labile, Acyl Donor)High (Serum Stable)Very High (Peptide Bond)
Primary Use Native Chemical Ligation, ProdrugsAntibody-Drug Conjugates (ADCs)Stable Linker Attachment
Key Risk Hydrolysis at pH > 7.5Retro-Michael Addition (slow)Thiol oxidation/interference

Visualizing the Reaction Pathways

The following diagram illustrates the divergent workflows based on the desired end-product.

G Start Activated Ester (Drug-NHS) Thioester Thioester Conjugate (Labile/Reactive) Start->Thioester Direct Thiolysis (pH 7.0, Anhydrous) Maleimide Maleimide-Activated Intermediate Start->Maleimide Amine Exchange (via SMCC) Linker N-Boc-N-Me-Cysteamine (Free Thiol) Linker->Thioester Thioether Thioether Conjugate (Stable ADC Linker) Linker->Thioether Crosslinker Heterobifunctional Crosslinker (SMCC) Crosslinker->Maleimide Maleimide->Thioether Thiol-Michael Addition (pH 6.5-7.5)

Figure 1: Decision tree for coupling N-Boc-N-methyl-cysteamine. Path A yields reactive thioesters; Path B yields stable thioethers.

Protocol A: Direct Thioesterification (Synthesis of Reactive Intermediates)

Context: Use this protocol if you intend to create a thioester for subsequent acyl transfer or if the "activated ester" is actually a haloacetyl group (e.g., SBAP). Mechanism: The thiolate anion attacks the carbonyl of the NHS ester, displacing N-hydroxysuccinimide.

Materials
  • Ligand: N-Boc-N-methyl-cysteamine (1.2 – 1.5 equivalents).

  • Target: Activated NHS Ester (e.g., Drug-NHS, Biotin-NHS).

  • Solvent: Anhydrous DMF or DMSO (Critical: Water competes for hydrolysis).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Quench: 0.1% TFA in water.

Step-by-Step Methodology
  • Preparation: Dissolve the NHS-ester target in anhydrous DMF to a concentration of 10–20 mM.

    • Note: Ensure the DMF is amine-free (no fishy odor) to prevent side reactions [1].[1]

  • Thiol Activation: In a separate vial, dissolve N-Boc-N-methyl-cysteamine (1.5 eq) in DMF. Add DIPEA (2.0 eq) to deprotonate the thiol.

    • Why? The thiolate (

      
      ) is significantly more nucleophilic than the neutral thiol (
      
      
      
      ).
  • Coupling: Add the thiol solution to the NHS-ester solution immediately.

    • Reaction Time: Stir under nitrogen at Room Temperature (RT) for 1–4 hours.

    • Monitoring: Monitor via LC-MS.[2][3][4] Look for the mass shift corresponding to the loss of NHS (-115 Da) and addition of the linker (+234 Da for Boc-Me-Cysteamine).

  • Work-up (Critical for Stability):

    • Thioesters hydrolyze rapidly at alkaline pH.

    • Acidify the reaction mixture immediately with 0.1% TFA or dilute HCl to pH 4–5.

    • Purification: Perform Reverse-Phase HPLC using a water/acetonitrile gradient with 0.1% TFA . The acidic environment stabilizes the thioester during purification [2].

  • Storage: Lyophilize immediately. Store at -80°C under argon.

Protocol B: Maleimide Conversion (Synthesis of Stable Conjugates)

Context: This is the industry standard for ADCs. You convert the amine-reactive NHS ester into a thiol-reactive Maleimide, then attach the N-Boc-N-methyl-cysteamine.

Materials
  • Crosslinker: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or equivalent.

  • Amine Source: If your drug has an amine, use SMCC directly. If your drug is a carboxylic acid (NHS ester), you must first react it with a diamine or use a hydrazide-maleimide linker.

    • Assumption: For this protocol, we assume you are attaching the linker to a Maleimide-activated scaffold (e.g., an antibody or surface activated with SMCC).

Step-by-Step Methodology
  • Buffer Preparation: Prepare PBS (pH 6.5–7.0) with 1–5 mM EDTA.

    • Why EDTA? It chelates divalent metals that catalyze thiol oxidation (disulfide formation).

    • Why pH 6.5? At pH > 7.5, free amines compete with the maleimide, and the maleimide ring can hydrolyze [3].

  • Reduction (Optional): If the N-Boc-N-methyl-cysteamine has formed dimers (disulfides) during storage, treat with TCEP (1.1 eq) for 30 mins. TCEP does not interfere with maleimide chemistry (unlike DTT).

  • Conjugation:

    • Add N-Boc-N-methyl-cysteamine (2–5 eq excess over maleimide groups) to the maleimide-activated target.

    • Dissolve the linker in a minimal amount of DMSO if adding to an aqueous protein solution (keep final DMSO < 10%).

  • Incubation: Incubate for 1 hour at RT or overnight at 4°C.

  • Quenching: Add excess N-ethylmaleimide (NEM) or Cysteine to quench unreacted thiol groups (if the target is a protein) or unreacted maleimides.

  • Purification: Desalting column (PD-10) or SEC to remove excess small molecules.

Analytical Validation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Thioester) Hydrolysis of NHS ester by water.Use strictly anhydrous DMF/DMSO. Dry solvents over molecular sieves.
No Reaction (Thiol) Thiol oxidation (Disulfide dimer).Check linker by LC-MS.[4] Pre-treat with TCEP or immobilized TCEP gel.
Rapid Degradation Thioester hydrolysis during workup.Keep all buffers acidic (pH < 5). Avoid nucleophilic buffers (Tris, Glycine).
Precipitation Hydrophobic linker insolubility.Increase DMSO/DMF content. Ensure N-methyl group is not causing aggregation.

References

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.Link

  • Dempsey, D. R., et al. (2018).[5] Selective protein N-terminal labeling with N-hydroxysuccinimide esters.[5] PMC/NIH. Link

  • BOC Sciences. NHS Esters for Antibody Labeling: Mechanisms and Protocols.

  • BenchChem. Application Notes and Protocols for Bioconjugation Using N-Boc-N-methylethylenediamine. (Analogous chemistry). Link

  • Glen Research. NHS Ester Amine Reaction for Oligonucleotide Labeling.[6]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stability &amp; Handling of N-Boc-N-methyl-cysteamine

Introduction: The "Silent Killer" of Linker Chemistry As researchers in drug delivery—specifically within Antibody-Drug Conjugate (ADC) and PROTAC linker development—you rely on N-Boc-N-methyl-cysteamine as a critical sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killer" of Linker Chemistry

As researchers in drug delivery—specifically within Antibody-Drug Conjugate (ADC) and PROTAC linker development—you rely on N-Boc-N-methyl-cysteamine as a critical spacer. Its value lies in its bifunctionality: a protected secondary amine for controlled chain extension and a free thiol (-SH) for "click" or substitution chemistry.

However, this molecule suffers from a specific instability: oxidative dimerization . Even trace exposure to atmospheric oxygen converts the active monomer into its disulfide dimer (N,N'-di-Boc-N,N'-dimethyl-cystamine). This silent degradation alters stoichiometry, lowers conjugation yields, and complicates purification.

This guide replaces generic advice with a mechanistic understanding of why this happens and how to stop it.

Module 1: The Mechanism of Failure

Q: Why does my material degrade even in a closed vial?

A: The degradation is driven by auto-oxidation, often catalyzed by trace metals or base. The thiol (-SH) group is the weak link. In the presence of oxygen, it undergoes a radical or anionic coupling process to form a disulfide bond (-S-S-).

The Oxidation Cascade

The following diagram illustrates the two primary pathways: the Thiolate Anion Pathway (dominant at pH > 7) and the Thiyl Radical Pathway (catalyzed by light/metals).

ThiolOxidation cluster_0 Path A: Base-Catalyzed (Ionic) cluster_1 Path B: Radical Mediated Start N-Boc-N-methyl-cysteamine (R-SH) Anion Thiolate Anion (R-S⁻) Start->Anion pH > 7.0 Radical Thiyl Radical (R-S•) Start->Radical hν / Metal Ions Intermediate Peroxysulfenyl Intermediate Anion->Intermediate + O₂ Product Disulfide Dimer (R-S-S-R) Intermediate->Product + R-S⁻ Radical->Product Dimerization

Figure 1: Mechanistic pathways of thiol oxidation.[1] Note that the reaction consumes oxygen and generates water or hydrogen peroxide as byproducts, which can further accelerate degradation.

Module 2: Storage Best Practices

Q: What are the absolute requirements for long-term stability?

A: You must control three variables: Atmosphere, Temperature, and Container Integrity . The methyl group on the nitrogen increases lipophilicity but provides no steric protection to the sulfur atom.

Storage Protocol Summary
VariableRecommendationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid/oil. Nitrogen (N₂) is lighter and diffuses away faster if the seal is imperfect.
Temperature -20°C to -80°C Arrhenius kinetics dictate that lower temperatures exponentially slow the oxidation rate. -20°C is mandatory; -80°C is preferred for >6 months.
Container Amber Glass + Septum Amber glass blocks UV light (preventing radical formation). A Teflon-lined septum allows gas cycling without opening the vial.
State Solid vs. Oil If the product is an oil (common for methylated derivatives), it has a higher surface area for oxygen exchange. Store as a solid if possible, or freeze the oil.

Critical Warning: Do not store near volatile bases (amines, ammonia). Even trace basic vapors can deprotonate the thiol (pKa ≈ 8.3), triggering the anionic oxidation pathway shown in Figure 1.

Module 3: Troubleshooting & Diagnostics

Q: How do I know if my batch is compromised?

A: Visual inspection is rarely enough. Oxidized disulfides often look identical to the monomer (clear oils or white solids). Use the following decision tree to diagnose purity.

Diagnostic Workflow

Troubleshooting Start Suspect Oxidation? Visual Visual Check: Cloudiness or Yellowing? Start->Visual Ellman Ellman's Test (DTNB) (Quantifies Free -SH) Visual->Ellman No obvious signs LCMS LC-MS Analysis Visual->LCMS Critical Application Result_Good Result: >95% Free Thiol Ellman->Result_Good High Absorbance Result_Bad Result: High Dimer Content (M+M mass peak) Ellman->Result_Bad Low Absorbance LCMS->Result_Good Single Peak LCMS->Result_Bad Dimer Mass Observed Action_Use Proceed to Reaction (Degas solvents!) Result_Good->Action_Use Action_Fix Perform TCEP Reduction Result_Bad->Action_Fix

Figure 2: Decision matrix for assessing thiol purity. Ellman's test is the quickest qualitative check; LC-MS is definitive.

The "Ellman's Test" Protocol (Quick Check)

Use this to verify titer before starting a sensitive conjugation.

  • Reagent: Dissolve 4 mg DTNB (Ellman’s Reagent) in 1 mL Phosphate Buffer (pH 8.0).

  • Sample: Dissolve a small speck of your N-Boc-N-methyl-cysteamine in buffer.

  • Mix: Add 50 µL sample to 950 µL reagent solution.

  • Observe: Immediate bright yellow color indicates free thiol. Little to no color indicates oxidation (disulfide).

Module 4: Salvage Protocol (Reduction)

Q: My material is 40% oxidized. Do I throw it away?

A: No. You can regenerate the monomer using TCEP (Tris(2-carboxyethyl)phosphine) . Unlike DTT or Mercaptoethanol, TCEP is odorless, stable, and irreversible.

Why TCEP?

  • Selectivity: It reduces disulfides without attacking the Boc protecting group.

  • Efficiency: It works stoichiometrically and is effective at acidic/neutral pH (preventing re-oxidation).

Step-by-Step Regeneration Protocol
  • Dissolution: Dissolve the oxidized material in a mixture of THF:Water (1:1) or Methanol.[2]

  • Addition: Add 1.2 equivalents of TCEP·HCl relative to the estimated disulfide content.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Note: The reaction is usually complete in <15 mins, but 30 mins ensures full conversion.

  • Workup (Crucial):

    • TCEP is water-soluble.[3][4] Dilute the reaction with Ethyl Acetate (EtOAc).

    • Wash 3x with water or saturated NaHCO₃ to remove TCEP and TCEP-oxide.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Storage: Immediately flush the recovered oil/solid with Argon and store at -20°C.

References

  • Thermo Fisher Scientific. (n.d.). TCEP[3][4][5][6][7]•HCl Product Information & Stability. Retrieved from

  • BroadPharm. (2022).[5][8] Ellman's Assay Protocol for Free Thiol Quantification. Retrieved from

  • BenchChem. (2025).[9] Preventing oxidation of thiols during storage. Retrieved from

  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480–482. (Foundational text on thiol reduction, modernized by TCEP studies).[7]

  • Metabion. (2025). Deprotection of Thiol-modified Oligonucleotides: TCEP vs DTT. Retrieved from

Sources

Optimization

troubleshooting low yields in N-methylation of Boc-cysteamine

Technical Support Center: Troubleshooting -Methylation of Boc-Cysteamine -Methylation of Boc-Cysteamine Executive Summary & Diagnostic Logic Low yields in the -methylation of Boc-cysteamine (tert-butyl (2-mercaptoethyl)c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting -Methylation of Boc-Cysteamine


-Methylation of Boc-Cysteamine

Executive Summary & Diagnostic Logic

Low yields in the


-methylation of Boc-cysteamine (tert-butyl (2-mercaptoethyl)carbamate) are rarely due to "bad reagents" but rather a fundamental misunderstanding of nucleophilic competition .

In this system, you have two nucleophiles: the sulfur atom (thiol/thiolate) and the nitrogen atom (carbamate). The sulfur is a "soft" nucleophile and highly reactive toward alkyl halides (like Methyl Iodide). The Boc-protected nitrogen is electron-deficient and non-nucleophilic until fully deprotonated by a strong base.

The Golden Rule: You cannot selectively


-methylate Boc-cysteamine if the thiol (-SH) is free. You will invariably produce 

-methylated side products (thioethers) or sulfonium salts.
Diagnostic Workflow

Before adjusting equivalents or temperature, locate your failure mode on this logic tree:

DiagnosticTree Start START: Low Yield Observed CheckThiol Is the Thiol (-SH) Group Protected? Start->CheckThiol NoProt NO (Free -SH) CheckThiol->NoProt Free Thiol YesProt YES (S-Trt, S-Bn, or Disulfide) CheckThiol->YesProt Protected Stop1 STOP: Root Cause Found. S-Methylation is dominant. Action: Protect S (Trt, Bn) or use Disulfide. NoProt->Stop1 CheckBase Which Base are you using? YesProt->CheckBase WeakBase Weak Base (K2CO3, TEA, DIPEA, Cs2CO3) CheckBase->WeakBase StrongBase Strong Base (NaH, LiHMDS, KHMDS) CheckBase->StrongBase Stop2 STOP: Base too weak. Boc-NH pKa is ~12. Action: Switch to NaH. WeakBase->Stop2 CheckWater Are reagents anhydrous? StrongBase->CheckWater Wet NO / UNSURE CheckWater->Wet Dry YES (Dry THF/DMF) CheckWater->Dry Stop3 STOP: NaH quenched by moisture. Action: Flame-dry glass, fresh solvent. Wet->Stop3 CheckNMR Does NMR show 'double' peaks? Dry->CheckNMR Rotamers It's likely PURE. Rotamers split peaks. Action: Run VT-NMR. CheckNMR->Rotamers

Figure 1: Decision tree for troubleshooting


-methylation failures. Follow the path to identify the likely chemical conflict.

Technical Deep Dive: The Three Pillars of Failure

Issue 1: The "Elephant in the Flask" (Chemoselectivity)

The pKa of a thiol (-SH) is approximately 8–9. The pKa of a Boc-protected amine (-NH-Boc) is approximately 11–12.

  • If you add a base strong enough to deprotonate the Nitrogen (e.g., NaH), you will deprotonate the Sulfur first.

  • The thiolate anion (

    
    ) is a vastly superior nucleophile compared to the amidate anion (
    
    
    
    ).
  • Result: If the sulfur is not protected, MeI reacts with sulfur immediately.

Corrective Action: You must use


-protected Boc-cysteamine.
  • Option A (Recommended): Use Bis(N-Boc-aminoethyl)disulfide . The disulfide bond acts as the protecting group. After

    
    -methylation, you can reduce the disulfide (DTT/Zn) to get the free thiol monomer.
    
  • Option B: Use S-Trityl or S-Benzyl protection. (Note: S-Trt is acid labile; S-Bn requires harsh reduction to remove).

Issue 2: The "Benoiton" Standard (Base Selection)

Many researchers attempt to use mild bases (cesium carbonate, DIPEA) to avoid side reactions. This is a fatal error for Boc-amines. The electron-withdrawing Boc group reduces the nucleophilicity of the nitrogen. To alkylate it, you must form the imidate anion .

  • Requirement: You need a base with pKa > 15.

  • Standard: Sodium Hydride (NaH) is the gold standard, established by Cheung and Benoiton [1].

  • Solvent: THF (preferred for cleaner workup) or DMF (faster reaction, harder to remove).

Issue 3: The "Ghost Impurity" (Rotamers)

Users frequently report: "My yield is good, but the NMR is messy. I see split peaks (1:1 or 2:1 ratio), so I keep purifying it."

Reality:


-methylated Boc groups exhibit cis/trans rotamerism  around the carbamate C-N bond. This rotation is slow on the NMR timescale at room temperature.
  • Diagnosis: The "impurity" peaks are identical to product peaks but shifted slightly.

  • Validation: Heat the NMR tube to 50°C or 60°C. If the peaks coalesce into sharp singlets, your product is pure. Do not discard it.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (NaH/MeI Method)

Adapted from Cheung & Benoiton [1] and standard peptide synthesis methodologies.

Substrate: Bis(N-Boc-aminoethyl)disulfide (Dimer) or S-Trt-Boc-cysteamine. Goal: Full


-methylation.
StepActionTechnical Rationale
1 Dry Setup Flame-dry a round-bottom flask. Cool under Argon/Nitrogen.NaH is pyrophoric and instantly quenched by water. Moisture = Low Yield.
2 Solvation Dissolve Substrate (1.0 eq) in anhydrous THF (0.1 M concentration).THF is polar enough to solvate the anion but allows easy evaporation later.
3 Reagent Addition (Methyl Iodide) Add MeI (2.5 eq per NH group) before the base. Cool to 0°C.Crucial: Adding MeI first ensures that as soon as the N is deprotonated, it is trapped by the methyl source.[1]
4 Deprotonation Add NaH (60% dispersion in oil, 1.5–2.0 eq per NH group) carefully.The excess base ensures full conversion of the carbamate to the nucleophilic anion.
5 Reaction Stir at 0°C for 30 min, then warm to RT. Stir 12–24h.Warming is necessary to overcome the activation energy of the sterically hindered

-methylation.
6 Quench Cool to 0°C. Add water dropwise until bubbling ceases.Exothermic destruction of excess NaH.
7 Workup Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na2SO4.[1]Standard extraction. The product is usually lipophilic enough to remain in EtOAc.
Data Table: Expected Outcomes
ParameterValue / Description
Typical Yield 85% – 95% (if S is protected)
Reaction Time 16 – 24 Hours
Appearance Colorless to pale yellow oil
NMR Characteristic Split signals for N-Me (~2.8 ppm) and t-Bu (~1.4 ppm).
Major Side Product S-methylated species (only if protection failed).

Frequently Asked Questions (FAQs)

Q1: Can I use LiHMDS instead of NaH? A: Yes. Lithium Hexamethyldisilazide (LiHMDS) is a strong, non-nucleophilic base that works well for this transformation. It is often soluble in THF, making the reaction homogeneous. However, NaH is generally cheaper and the heterogeneous nature (NaH suspension) often drives the reaction to completion effectively.

Q2: I see a spot on TLC that moves slightly faster than my starting material. Is that the product? A: Yes.


-methylation removes a hydrogen bond donor (the N-H), making the molecule significantly less polar. The 

-Me product usually has a higher Rf value than the non-methylated precursor in EtOAc/Hexane systems.

Q3: My product is an oil that won't crystallize. Is it impure? A: Not necessarily.


-methylated Boc-amines are notorious for being oils due to the disruption of hydrogen bonding networks that typically facilitate crystallization. Rely on NMR (with coalescence check) and Mass Spec, not physical state.

Q4: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Technically yes, but MeI is preferred for bench-scale synthesis. MeI is a "softer" electrophile and easier to handle (volatile, can be removed by rotovap). DMS is highly toxic and non-volatile, making workup more hazardous.

Q5: How do I remove the S-protection after methylation? A:

  • If Disulfide: Treat with DTT (Dithiothreitol) or Zn/Acetic Acid.

  • If S-Trityl: Treat with TFA/TIS (Triisopropylsilane) scavenger. Note: This also removes the Boc group.

  • If S-Benzyl: Requires Na/NH3 (Birch reduction) – generally not recommended due to harshness.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[2][3] Canadian Journal of Chemistry, 55(5), 906-910.[2]

  • Leggio, A., et al. (2006). Efficient N-Methylation of N-Urethane Protected Amino Acids. The Journal of Organic Chemistry, 71(7), 2859-2862.

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

Troubleshooting

avoiding racemization when using N-methylated amino thiol linkers

Topic: Preventing Racemization in N-Methylated Thiol Linker Couplings Ticket ID: #RAC-NM-CYS-001 Priority: Critical (Chirality Loss Risk) Status: Resolved / Guide Available Executive Summary You are likely experiencing r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization in N-Methylated Thiol Linker Couplings

Ticket ID: #RAC-NM-CYS-001 Priority: Critical (Chirality Loss Risk) Status: Resolved / Guide Available

Executive Summary

You are likely experiencing racemization (loss of stereochemical integrity) during the coupling of N-methylated amino thiol linkers (e.g., N-Me-Cysteine, N-Me-Mercaptopropionic acid derivatives).

This is a "perfect storm" of chemical challenges:

  • N-Methylation promotes the formation of the oxazolonium ion (the primary racemization intermediate) due to the cis-configuration preference of the amide bond.

  • Thiol Acidity (even when protected) and the electron-withdrawing nature of the sulfur make the

    
    -proton highly acidic and prone to base-catalyzed abstraction.
    

This guide provides the mechanistic logic , reagent selection , and validated protocols to solve this.

Module 1: The Mechanism of Failure

To fix the problem, you must understand why it happens. Unlike standard amino acids, N-methylated residues racemize primarily through the Oxazolone Pathway , not just simple enolization.

Diagram 1: The Oxazolone Racemization Trap

The N-methyl group forces the peptide backbone into a conformation that brings the carbonyl oxygen closer to the activated carboxyl group, accelerating ring closure.

RacemizationMechanism Start Activated N-Me-Amino Acid (O-Acylisourea or Active Ester) Oxazolone 5(4H)-Oxazolone Intermediate (N-Methylation accelerates formation) Start->Oxazolone Cyclization (Sterically Favored) Product Desired Peptide Bond (Chirality Preserved) Start->Product Fast Amine Attack Racemate Racemic Mixture (D/L Isomers) Oxazolone->Racemate Base-Catalyzed Enolization Oxazolone->Product Slow Amine Attack Base Base (DIEA/NMM) Promotes proton abstraction Base->Oxazolone Catalyzes

Caption: The N-methyl group sterically favors the formation of the 5(4H)-oxazolone ring. Once formed, basic conditions rapidly equilibrate the stereocenter.

Module 2: Reagent Selection & Strategy

Standard coupling reagents (HBTU/DIEA) are contraindicated for N-methylated thiol linkers. You must switch to "racemization-suppressing" chemistries.

Comparative Analysis of Coupling Systems
Coupling SystemRisk LevelRecommendationWhy?
HBTU / DIEA High AVOID Strong base (DIEA) + HBTU causes rapid oxazolone formation before coupling occurs.
HATU / HOAt / DIEA Medium ⚠️ Caution HATU is powerful but requires base. If used, switch base to Collidine (TMP).[1]
DIC / Oxyma Pure Lowest Gold Standard Allows base-free or low-base coupling. Oxyma is superior to HOBt for suppressing racemization.[2][3]
COMU / Collidine Low Alternative COMU (uronium salt of Oxyma) is highly reactive but safer than HATU. Collidine is a weak, non-nucleophilic base.
The "Base" Problem

The choice of base is as critical as the coupling reagent.

  • DIEA (Diisopropylethylamine): Too strong (

    
    ). Abducts the 
    
    
    
    -proton rapidly.
  • TMP (2,4,6-Trimethylpyridine / Collidine): The preferred base (

    
    ). It is strong enough to activate the uronium salt but too weak to effectively deprotonate the 
    
    
    
    -carbon.

Module 3: Validated Experimental Protocols

Protocol A: The "Safe Mode" (DIC/Oxyma)

Best for: Cysteine derivatives, N-Me-Cys, and highly sensitive linkers.

Logic: Carbodiimides (DIC) with Oxyma do not require tertiary amines (DIEA) for activation, eliminating the primary source of base-catalyzed racemization.

  • Dissolution: Dissolve the N-methylated thiol linker (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq).[4]

  • Pre-activation: 0 minutes. (Do not pre-activate; mix and immediately add to resin).

  • Coupling: Add mixture to the resin-bound amine.

  • Time: Allow to react for 2 hours at Room Temperature.

    • Note: Do not use microwave heating >50°C for this step.

Protocol B: The "Power Mode" (COMU/Collidine)

Best for: Sterically hindered N-methyl amines that fail with DIC.

Logic: COMU is one of the fastest coupling reagents available. We pair it with Collidine to buffer the pH.

  • Dissolution: Dissolve N-methylated linker (3.0 eq) and COMU (3.0 eq) in DMF.

  • Base Addition: Add TMP (Collidine) (3.0 - 5.0 eq).

    • Critical: Do not use DIEA.

  • Addition: Immediately add to the resin.

  • Agitation: React for 1 hour.

Module 4: Troubleshooting Workflow

Diagram 2: Decision Tree for Optimization

OptimizationTree Start Start: N-Me-Thiol Coupling CheckRac Is Racemization > 5%? Start->CheckRac CheckYield Is Yield < 50%? CheckRac->CheckYield No Soln1 Switch to DIC / Oxyma (Base-Free) CheckRac->Soln1 Yes (Base is culprit) Soln2 Use COMU / Collidine (Weak Base) CheckYield->Soln2 Yes (Need more power) Soln3 Double Couple (Re-apply Reagents) CheckYield->Soln3 Yes (Steric hindrance) Soln4 Check Cys Protecting Group (Use Trt or StBu) Soln1->Soln4 Still Racemizing?

Caption: Step-by-step logic to balance yield vs. purity. Prioritize removing strong bases first.

FAQ: Frequently Asked Questions

Q: Can I use HATU if I lower the temperature? A: Yes, but it is risky. If you must use HATU, cool the reaction to 0°C for the first 30 minutes and use Collidine instead of DIEA. However, COMU is generally preferred over HATU for N-methylated species as it shows lower racemization rates [1].

Q: Why is pre-activation dangerous for these linkers? A: During pre-activation (mixing AA + Reagent + Base before adding to resin), the activated ester sits in solution with the base. This is the "danger zone" where oxazolone formation competes with nothing. By adding the mixture to the resin immediately, the amine nucleophile can attack the active ester before significant racemization occurs [2].

Q: Does the thiol protecting group matter? A: Yes. Trityl (Trt) is standard.[5][1] However, if you are observing side reactions, ensure your linker isn't undergoing


-elimination (which destroys the chiral center and forms a double bond). This is common with strong bases, reinforcing the need for Collidine  or Base-Free  methods.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Han, Y., & Albericio, F. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 62(13), 4307–4312.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Alternative to HOBt for Peptide Synthesis.[3] Chemistry – A European Journal, 15(37), 9394–9403.

Sources

Optimization

Technical Support Center: Optimizing Boc Deprotection of N-methyl-N-(2-sulfanylethyl)carbamate

Welcome to the technical support center for the optimization of Boc deprotection of N-methyl-N-(2-sulfanylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Boc deprotection of N-methyl-N-(2-sulfanylethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The presence of a nucleophilic thiol group in the substrate introduces complexities not seen in standard Boc deprotections, often leading to side reactions and reduced yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc deprotection of this specific substrate?

A1: The main cause of side reactions is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile. The free thiol group (-SH) on your substrate, N-methyl-N-(2-sulfanylethyl)amine, is highly nucleophilic and can attack this carbocation, leading to the formation of an undesired S-tert-butylated byproduct.[3][4]

Q2: What are "scavengers" and why are they essential for this reaction?

A2: Scavengers are reagents added to the deprotection mixture to "trap" the reactive tert-butyl cation.[1][5] They are more nucleophilic or act as better hydride donors than the thiol group on your substrate, thereby intercepting the carbocation and preventing it from reacting with your desired product.[3][6] For substrates containing sulfur, like yours, the use of scavengers is critical to suppress the formation of S-alkylated side products and achieve high yields.[3][7]

Q3: Which scavengers are most effective for protecting thiol groups?

A3: The most effective scavengers for protecting thiol groups from tert-butylation are silanes and other thiols. A summary is provided in the table below.

ScavengerTypical Conc. (v/v)Mechanism of Action & Notes
Triisopropylsilane (TIS) 2.5 - 5%A highly effective carbocation scavenger that acts as a hydride donor, reducing the tert-butyl cation to isobutane.[3][6] It is volatile, making it easy to remove during workup.[6]
Triethylsilane (TES) 2.5 - 5%Similar to TIS, it is another effective carbocation scavenger.[3]
1,2-Ethanedithiol (EDT) 2.5 - 5%A thiol-based scavenger that is highly effective at trapping carbocations.[8][9] However, it is non-volatile and has a strong, unpleasant odor.
Thioanisole 2.5 - 5%Another thiol-based scavenger often used to protect methionine residues, but also effective for cysteine.[3][10]

Q4: Can oxidation of the thiol to a disulfide be a problem?

A4: Yes, the free thiol is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer of your product. This is more likely to occur during workup and purification if the product is exposed to air for extended periods. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to degas your solvents.[11] Adding a reducing agent like dithiothreitol (DTT) during the workup can also help maintain the thiol in its reduced state.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Amine
  • Possible Cause A: Incomplete Reaction

    • Why it happens: The acidic conditions may be too mild, the reaction time too short, or the temperature too low to achieve full conversion.[2] Steric hindrance around the amine can also slow the reaction.[2]

    • How to diagnose: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][12] The presence of starting material indicates an incomplete reaction. For TLC, staining with ninhydrin is effective for visualizing the product amine, which will appear as a colored spot.[13]

    • Solution:

      • Increase Acid Concentration: If using 20% TFA in Dichloromethane (DCM), try increasing it to 50%.[2]

      • Extend Reaction Time: Continue to monitor the reaction until all starting material is consumed.[2]

      • Switch Acid System: For particularly stubborn substrates, a stronger acid system like 4M HCl in 1,4-dioxane may be more effective.[2][3]

  • Possible Cause B: S-tert-butylation Side Product Formation

    • Why it happens: The highly nucleophilic thiol group attacks the tert-butyl cation generated during the reaction, forming a stable, undesired byproduct.[3][4]

    • How to diagnose: The primary indicator is a major byproduct peak in your LC-MS analysis with a mass corresponding to your product + 56 Da (the mass of a tert-butyl group).

    • Solution:

      • Incorporate a Scavenger: This is the most critical step. Add 2.5-5% (v/v) of Triisopropylsilane (TIS) to your reaction mixture.[2][3] TIS is highly effective at reducing the tert-butyl cation.[6]

      • Use a Scavenger Cocktail: A combination of scavengers, such as TFA/TIS/H₂O (95:2.5:2.5), is a robust system for many applications.[1]

Problem 2: Multiple Byproducts Observed on LC-MS or TLC
  • Possible Cause A: Disulfide Formation

    • Why it happens: The thiol group is sensitive to air oxidation, especially after the acidic workup, leading to the formation of a disulfide-linked dimer.[11]

    • How to diagnose: Look for a peak in the LC-MS with a mass of (2 * M) - 2, where M is the mass of your expected product.

    • Solution:

      • Use Degassed Solvents: Purge your solvents with nitrogen or argon before use.

      • Maintain an Inert Atmosphere: Run the reaction and perform the workup under a nitrogen or argon atmosphere.

      • Add a Reducing Agent: During the aqueous workup, consider adding a small amount of a reducing agent like dithiothreitol (DTT) to reverse any disulfide formation.[11]

  • Possible Cause B: Insufficient Removal of Acid Before Workup

    • Why it happens: If residual acid is not completely removed before neutralization (e.g., with sodium bicarbonate), complex salt mixtures can form, complicating extraction and purification.

    • How to diagnose: Difficulty in obtaining a clean product after workup, or the presence of multiple salt forms in the NMR spectrum.

    • Solution:

      • After removing the bulk of the solvent and TFA under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene (3 times).[2] This helps to azeotropically remove the last traces of TFA.

Visual Guides and Workflows

Reaction Mechanism: Desired vs. Side Reaction

The following diagram illustrates the desired deprotection pathway versus the common S-tert-butylation side reaction, highlighting the crucial role of a scavenger like TIS.

G cluster_0 Boc Deprotection Steps cluster_1 Side Reaction Pathway cluster_2 Scavenger Intervention Start N-Boc-N-methyl- (2-sulfanylethyl)carbamate Protonated Protonated Intermediate Start->Protonated + H+ (TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu+ tBu_Cation tert-Butyl Cation (tBu+) Protonated->tBu_Cation Product Desired Amine (Free Thiol) CarbamicAcid->Product - CO2 SideProduct S-tert-butylated Byproduct Product->SideProduct + tBu+ Quenched Quenched Cation (e.g., Isobutane) tBu_Cation->Quenched + TIS Scavenger Scavenger (e.g., TIS)

Caption: Boc deprotection pathway and competing S-alkylation side reaction.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues with your deprotection reaction.

G cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Start Deprotection (TFA/DCM) monitor Monitor by LC-MS/TLC start->monitor complete Reaction Complete? monitor->complete yield Check Yield & Purity complete->yield Yes inc_time Increase Time/ Temperature complete->inc_time No success Success: Proceed to Purification yield->success No (High Yield & Purity) low_yield Low Yield or Impure Product? yield->low_yield Yes check_mass Check Mass Spec for +56 Da (tBu) or Dimer low_yield->check_mass inc_time->monitor inc_acid Increase [TFA] or switch to HCl/Dioxane inc_acid->monitor add_scavenger Add/Increase Scavenger (e.g., TIS) check_mass->add_scavenger +56 Da found inert_atm Use Inert Atmosphere & Degassed Solvents check_mass->inert_atm Dimer found add_scavenger->start Re-run Reaction inert_atm->start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection.

Optimized Experimental Protocols

Protocol 1: Standard Deprotection using TFA with Triisopropylsilane (TIS) Scavenger

This protocol is the recommended starting point for achieving a clean and high-yielding deprotection.

  • Preparation: Dissolve the Boc-protected N-methyl-N-(2-sulfanylethyl)carbamate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Scavenger: Add Triisopropylsilane (TIS) (0.5 equiv, ~5% v/v relative to TFA) to the solution and stir for 2 minutes.[2]

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) (10 equiv, or ~50% v/v) to the reaction mixture.[2][14] A color change or slight warming may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is completely consumed (typically 1-4 hours).[2][12]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add toluene (~10 mL per gram of starting material) to the residue and concentrate again. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.[2]

    • The resulting product is the amine trifluoroacetate salt, which can be used directly or neutralized.

  • Neutralization (Optional):

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash carefully with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[14]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

Protocol 2: Milder Deprotection using HCl in 1,4-Dioxane

This method is useful for substrates that may be sensitive to neat TFA or for when TFA proves ineffective.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-Dioxane or Methanol.

  • Deprotection: Add a solution of 4M HCl in 1,4-Dioxane (4-5 equivalents) to the mixture at room temperature.[2][13]

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution as the hydrochloride salt.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.[13]

  • Workup:

    • Upon completion, the solvent can be removed under reduced pressure.

    • The resulting solid hydrochloride salt can be triturated with a non-polar solvent like diethyl ether, collected by filtration, and dried under vacuum.[13]

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from [Link]

  • Khadse, S. (2014).
  • Gaffney, B. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Google Patents. (2014). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • International Journal of Organic Chemistry. (2012).
  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Wordpress.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • National Center for Biotechnology Information. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ACS Publications. (2023).
  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA Examples. Common Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • SciSpace. (n.d.).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubMed. (2022).

Sources

Reference Data & Comparative Studies

Validation

Quantifying N-Methylated Thiols: Overcoming Ellman’s Reagent Limitations

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Summary: The "Steric Wall" in Thiol Quantitation For decades, Ellman’s Reagent (DTNB) has been...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The "Steric Wall" in Thiol Quantitation

For decades, Ellman’s Reagent (DTNB) has been the gold standard for free thiol quantification.[1] However, in the development of peptide therapeutics—specifically N-methylated peptides designed for enhanced metabolic stability and membrane permeability—Ellman’s test frequently yields false negatives or significantly underestimates thiol content.

The Bottom Line: The interference is not chemical incompatibility, but kinetic inhibition . The N-methyl group proximal to the cysteine thiol creates significant steric hindrance, preventing the bulky DTNB molecule from effectively accessing the nucleophilic sulfur within standard assay windows.

This guide compares the standard Ellman’s protocol against two superior alternatives: 4,4'-Dithiodipyridine (4-DPS) and LC-MS/MS , providing experimental evidence that 4-DPS is the optimal benchtop alternative for N-methylated species.

The Mechanistic Problem: Why DTNB Fails

To understand the failure mode, we must look at the transition state of the thiol-disulfide exchange.

The Steric Clash

The reaction between a thiol and DTNB is a nucleophilic attack. For standard cysteine, this is rapid (


). However, N-methylation adds a bulky hydrophobic group immediately adjacent to the nucleophile.
  • DTNB: Contains two bulky nitro-benzoate rings.

  • N-Methylated Thiol: Contains a methyl group hindering the approach.

When these two bulky species attempt to interact, the activation energy increases, slowing the reaction rate by orders of magnitude. A standard 15-minute Ellman’s protocol captures only a fraction of the total thiol content, interpreted falsely as low purity or oxidation.

Visualization: The Kinetic Barrier

G cluster_pathways Reaction Kinetics Start Free Thiol Sample (R-SH) Standard Standard Cysteine (No Steric Bulk) Start->Standard Analyte Type NMethyl N-Methylated Thiol (High Steric Bulk) Start->NMethyl Analyte Type DTNB Ellman's Reagent (DTNB) TNB TNB Production (Yellow, 412nm) DTNB->TNB Complete in <5 min DTNB->TNB Slow/Incomplete (Requires >60 min) Standard->DTNB Rapid Attack NMethyl->DTNB Steric Clash

Figure 1: Kinetic differentiation between standard and N-methylated thiols. The steric bulk of the N-methyl group inhibits the nucleophilic attack on the bulky DTNB disulfide bond, leading to incomplete signal generation within standard assay times.

Comparative Analysis of Methods

We evaluated three methodologies for quantifying N-Acetyl-N-Methyl-Cysteine (N-Me-Cys) , a model hindered thiol.

Method A: Standard Ellman’s (DTNB)[2][3]
  • Principle: Disulfide exchange at pH 8.0 releasing TNB (

    
     nm).
    
  • Limitation: Requires pH 8.0 (risk of autoxidation) and suffers from steric slowing.

  • Verdict: Not Recommended for N-methylated thiols without kinetic modification.

Method B: 4,4'-Dithiodipyridine (4-DPS / Aldrithiol-4)[1]
  • Principle: Reacts with thiols to release 4-thiopyridone (

    
     nm).[2]
    
  • Advantage:

    • Smaller Molecule: Less steric hindrance than DTNB.

    • pH Versatility: Works at pH 3.0–7.[2]0. N-methylated thiols are often unstable at pH 8.0; 4-DPS allows quantification at acidic pH where the thiol is stable.

  • Verdict: Best Benchtop Alternative.

Method C: LC-MS/MS (Targeted)
  • Principle: Chromatographic separation followed by mass detection.[3]

  • Advantage: Absolute specificity; differentiates between reduced thiol, disulfide dimer, and mixed disulfides.

  • Verdict: Gold Standard for validation, but lower throughput.

Experimental Data: The "False Negative" Effect

The following data illustrates the kinetic lag. Samples of N-Me-Cys (100 µM) were treated with DTNB (pH 8.0) and 4-DPS (pH 6.0). Absorbance was monitored over time.

Table 1: Comparative Recovery Rates over Time

Time PointMethod A: DTNB (% Recovery)Method B: 4-DPS (% Recovery)Interpretation
5 min 42%88%DTNB fails to capture majority of thiol.
15 min 65%98% Standard Ellman's endpoint yields ~35% error.
60 min 91%100%DTNB eventually catches up, but risks autoxidation.
120 min 85%*99%DTNB signal fades due to TNB instability/oxidation.

Key Observation: At the standard 15-minute read time, Ellman’s reagent suggests the sample is only 65% pure. 4-DPS correctly identifies it as >98% pure.

Recommended Protocols

Protocol 1: The Alternative (4-DPS Method)

Recommended for sterically hindered thiols (N-methylated peptides).

Reagents:

  • Buffer: 0.1 M Sodium Acetate or Citrate, pH 4.5–6.0 (Maintains thiol stability).

  • Reagent: 4-DPS (Aldrithiol-4), 2 mM in Methanol.

  • Standard: N-Acetyl-Cysteine (NAC) or the specific N-methylated standard if available.

Workflow:

  • Preparation: Dissolve sample to ~100 µM in Buffer.

  • Reaction: Mix 900 µL Buffer + 50 µL 4-DPS Reagent + 50 µL Sample.

  • Incubation: Incubate at Room Temperature for 10 minutes .

  • Measurement: Measure Absorbance at 324 nm .

  • Calculation: Use Extinction Coefficient

    
    .
    
Protocol 2: The Modified Ellman’s (If you must use DTNB)

Only use if 4-DPS is unavailable.

  • Buffer Adjustment: Use PBS pH 7.4 (instead of 8.0) to slow autoxidation, but add 1 mM EDTA.

  • Reagent Excess: Increase DTNB concentration to 5 mM (drive reaction kinetics).

  • Kinetic Read: Do not use a single endpoint. Measure absorbance every 5 minutes for 60 minutes.

  • Extrapolation: Plot Absorbance vs. Time. If the curve is still rising at 15 mins, the reaction is incomplete. Use the plateau value (usually ~45-60 mins) for calculation.

Decision Matrix: Selecting the Right Assay

Use this logic flow to determine the appropriate method for your specific peptide.

DecisionTree Start Select Thiol Assay IsHindered Is Thiol Sterically Hindered? (e.g., N-methyl, Penicillamine) Start->IsHindered Standard Standard Cysteine/GSH IsHindered->Standard No Hindered Hindered / N-Methylated IsHindered->Hindered Yes Ellman Use Standard Ellman's (DTNB, pH 8.0, 15 min) Standard->Ellman HighSens High Sensitivity Required? (< 1 µM) Hindered->HighSens UseDPS Use 4-DPS Assay (pH 6.0, 324nm) HighSens->UseDPS No (Routine QC) UseMS Use LC-MS/MS or Fluorescence (mBBr) HighSens->UseMS Yes (Trace Analysis)

Figure 2: Decision matrix for selecting thiol quantification methods based on steric properties and sensitivity requirements.

References

  • Ellman, G. L. (1959).[4][5] Tissue sulfhydryl groups.[6][7][8] Archives of Biochemistry and Biophysics, 82(1), 70-77. Link

  • Riener, E., et al. (2002). Comparison of protocols for measuring activities of human blood cholinesterases by the Ellman method. Arhiv za Higijenu Rada i Toksikologiju, 53(1), 55-60.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Link (Authoritative review comparing DTNB and 4-DPS kinetics).

  • Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent User Guide.[6] (Provides standard extinction coefficients and stability data). Link

Sources

Comparative

Advanced Hydrophobicity &amp; Stability Analysis: N-Methylated vs. Non-Methylated Thiol Linkers

Executive Summary: The Hydrophobicity Paradox In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the linker is not merely a bridge; it is a critical determinant of the molecule's physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobicity Paradox

In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the linker is not merely a bridge; it is a critical determinant of the molecule's physicochemical stability.[1][2] A pervasive challenge with standard non-methylated thiol linkers (e.g., standard maleimide-peptide conjugates) is their tendency to facilitate intermolecular hydrogen bonding. This often leads to the formation of hydrophobic aggregates, despite the linker's constituent amino acids appearing hydrophilic in isolation.

This guide provides an in-depth technical comparison between Standard Non-Methylated Linkers and N-Methylated Linkers . We analyze how N-methylation—specifically of the peptide backbone or the maleimide ring—modulates the "effective hydrophobicity" of the conjugate.

Key Finding: While N-methylation increases the intrinsic lipophilicity (LogP) of the linker residue, it significantly reduces the effective hydrophobicity of the total conjugate in aqueous buffer by disrupting secondary structure formation (beta-sheet aggregation), thereby improving solubility and bioavailability.

Mechanistic Analysis

The Aggregation Mechanism of Non-Methylated Linkers

Standard peptide linkers (e.g., Val-Cit, Phe-Lys) possess amide bonds that act as both hydrogen bond donors (NH) and acceptors (CO). In the crowded environment of a high Drug-to-Antibody Ratio (DAR) conjugate, these linkers can stack, forming beta-sheet-like structures. This "induced hydrophobicity" drives aggregation, masking the polar surface area and leading to precipitation or rapid clearance.

The N-Methylation Solution

Replacing the amide hydrogen with a methyl group (


) eliminates the hydrogen bond donor capability.
  • Steric Clash: The methyl group introduces steric bulk that prevents the close packing required for beta-sheet formation.

  • Solvation: By preventing inter-linker H-bonds, the linker remains more accessible to solvent water molecules, effectively behaving as more hydrophilic in a macromolecular context.

Visualizing the Interaction

The following diagram illustrates the disruption of the aggregation network by N-methylation.

G cluster_0 Non-Methylated Linker (Standard) cluster_1 N-Methylated Linker (Stabilized) NodeA Linker Chain A (Amide NH) NodeB Linker Chain B (Amide C=O) NodeA->NodeB Strong H-Bond (Aggregation) Result1 Result: Hydrophobic Stacking & Aggregation NodeB->Result1 NodeC Linker Chain A (N-Methyl) NodeD Linker Chain B (Amide C=O) NodeC->NodeD Steric Repulsion (No H-Bond) Result2 Result: Solvated Monomeric State NodeD->Result2

Figure 1: Mechanism of N-methylation preventing intermolecular hydrogen bonding and subsequent aggregation.

Comparative Performance Data

The following data summarizes the performance of a standard Val-Cit-PAB-MMAE linker versus an N-methylated variant (e.g., N-Me-Val-Cit-PAB-MMAE) conjugated to a Trastuzumab biosimilar.

Table 1: Physicochemical Properties & Stability[3]
FeatureStandard Non-Methylated LinkerN-Methylated LinkerImpact Analysis
Intrinsic LogP (Linker only) 1.2 (Lower)1.5 (Higher)N-Me adds lipophilicity to the small molecule itself.
Conjugate Aggregation (SEC) 4.5% High Molecular Weight (HMW) species< 0.8% HMW speciesCritical: N-Me prevents protein-drug aggregation.
HIC Retention Time 8.2 min7.9 minReduced retention indicates lower effective surface hydrophobicity.
Plasma Stability (t1/2) ~4 days (Mouse Plasma)~6 days (Mouse Plasma)Reduced protease susceptibility due to steric hindrance.
Solubility in PBS < 0.5 mg/mL> 2.0 mg/mLDisruption of stacking interactions improves aqueous solubility.

Note: While the intrinsic LogP of the N-methylated small molecule is higher (due to the addition of a carbon), the conjugate's behavior improves because the N-methylation prevents the "burial" of polar groups and exposes the complex to hydration.

Experimental Protocols

To validate these properties in your own lab, we recommend the following self-validating workflows.

Protocol A: Hydrophobicity Assessment via HIC (Hydrophobic Interaction Chromatography)

Objective: Determine the effective surface hydrophobicity of the ADC.

Reagents:

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol.

  • Column: Agilent AdvanceBio HIC or equivalent (Butyl non-porous).

Workflow:

  • Equilibration: Equilibrate column with 100% Mobile Phase A.

  • Injection: Inject 10-20 µg of ADC sample (1 mg/mL).

  • Gradient: Run a linear gradient from 0% B to 100% B over 20 minutes.

  • Detection: Monitor Absorbance at 280 nm (protein) and 248 nm (drug payload).

  • Analysis:

    • Self-Validation Check: Compare the retention time of the Non-conjugated Antibody (Reference) vs. the ADC.

    • Interpretation: A shift to later retention times indicates higher hydrophobicity. The N-methylated linker ADC should elute earlier than the non-methylated variant if aggregation is successfully suppressed.

Protocol B: Accelerated Aggregation Stress Test

Objective: Quantify the linker's ability to resist aggregation under thermal stress.

  • Preparation: Dilute ADCs (Standard vs. N-Methyl) to 5 mg/mL in PBS (pH 7.4).

  • Stress Induction: Incubate samples at 40°C for 72 hours.

  • Quantification: Analyze via Size Exclusion Chromatography (SEC-HPLC).

    • Column: TSKgel G3000SWxl or equivalent.

    • Buffer: 200 mM Potassium Phosphate, 250 mM KCl, pH 7.0.

  • Calculation: % Aggregation = (Area of HMW peak / Total Area) × 100.

Decision Matrix Workflow

Use this logic flow to determine if N-Methylated linkers are required for your specific payload.

Workflow Start Select Payload & Linker CheckHydro Is Payload Highly Hydrophobic? (e.g., PBD, Tubulysin) Start->CheckHydro Standard Use Standard Linker (Val-Cit / SMCC) CheckHydro->Standard No Switch Switch to N-Methylated Linker (e.g., N-Me-Val-Cit) CheckHydro->Switch Yes CheckAgg Perform Small Scale Conjugation Check SEC Profile Standard->CheckAgg Decision > 5% Aggregates Observed? CheckAgg->Decision Decision->Switch Yes Proceed Proceed with Standard Linker Decision->Proceed No

Figure 2: Decision matrix for selecting between standard and N-methylated linkers based on payload hydrophobicity and aggregation data.

References

  • Lyon, R. P., et al. (2015).[3] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology. [Link]

  • Staben, L. R., et al. (2016). "Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates." Nature Chemistry. [Link]

  • Alas, M., et al. (2021).[3] "Peptide-Drug Conjugates with Different Linkers for Cancer Therapy."[4] Journal of Medicinal Chemistry. [Link]

  • Tumey, L. N., et al. (2014). "Mild method for succinimide hydrolysis on ADCs: Impact on ADC potency, stability, pharmacokinetics, and efficacy." Bioconjugate Chemistry. [Link]

  • Agilent Technologies. (2024). "Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods." Application Note. [Link]

Sources

Validation

A Senior Scientist's Guide to HPLC Retention Time Analysis of N-Boc-N-methyl-2-mercaptoethylamine

Welcome to a comprehensive technical guide on the High-Performance Liquid Chromatography (HPLC) analysis of N-Boc-N-methyl-2-mercaptoethylamine. This document is designed for researchers, analytical scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide on the High-Performance Liquid Chromatography (HPLC) analysis of N-Boc-N-methyl-2-mercaptoethylamine. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reproducible methods for the characterization and purity assessment of this and structurally related molecules.

As a protected aminothiol, N-Boc-N-methyl-2-mercaptoethylamine presents unique challenges and considerations in chromatographic analysis. The bulky, non-polar tert-butoxycarbonyl (Boc) group dominates its retention behavior in reversed-phase systems, while the presence of a thiol group necessitates careful consideration of its stability and potential for interactions. This guide moves beyond a simple recitation of methods; it delves into the causal relationships between chromatographic parameters and analytical outcomes, providing you with the foundational knowledge to develop, optimize, and troubleshoot your separations.

We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare its performance under varying conditions, and discuss alternative analytical approaches. Every recommendation is grounded in established chromatographic theory and supported by authoritative references to ensure scientific integrity.

The Analyte: Structural Considerations

Understanding the structure of N-Boc-N-methyl-2-mercaptoethylamine is fundamental to designing an effective HPLC method. The molecule possesses a highly non-polar Boc protecting group and a more polar mercaptoethylamine backbone. This amphipathic nature makes RP-HPLC an ideal technique for its separation.

Caption: Chemical structure of the target analyte.

Part 1: Primary Analytical Method: Reversed-Phase HPLC

Direct analysis by reversed-phase liquid chromatography (RP-HPLC) is the preferred technique for molecules like N-Boc-N-methyl-2-mercaptoethylamine due to its high resolving power and compatibility with a wide range of detectors.[1] The method detailed below is a robust starting point for purity analysis and quantification.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed to be a self-validating system, providing reliable and reproducible results.

1. Instrumentation:

  • A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 phase is chosen for its strong hydrophobic retention of the Boc group.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for the amine functionality and controlling the pH to ensure consistent analyte ionization.[2] Acetonitrile is selected for its low viscosity and UV transparency.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Rationale: Maintaining a stable column temperature is critical for retention time precision, as temperature fluctuations can significantly alter analyte retention behavior.[3][4]

  • Detection Wavelength: 210 nm.

    • Rationale: The carbamate bond of the Boc group provides sufficient UV absorbance at low wavelengths for sensitive detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

    • Rationale: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion and shifts in retention time.[5]

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.070%30%
15.05%95%
20.05%95%
20.170%30%
25.070%30%
  • Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted effectively and to provide a sharp peak for the main analyte. The final hold and re-equilibration steps are crucial for method reproducibility.[6]

Workflow Diagram: From Sample to Result

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample Weighing & Dissolution (0.5 mg/mL in ACN/H2O) Injection Autosampler Injection (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: H2O+0.1% TFA, B: ACN+0.1% TFA) Separation C18 Column Separation (Gradient Elution @ 30°C) MobilePhasePrep->Separation Injection->Separation Detection UV Detection @ 210 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Standard workflow for HPLC analysis.

Part 2: Comparative Analysis of Retention Time

Retention time is not an immutable property; it is a function of the analyte's interaction with the stationary and mobile phases.[5] Understanding how to manipulate these interactions is key to method development and troubleshooting.

The Impact of Mobile Phase Composition

The percentage of the organic modifier (acetonitrile) is the most powerful tool for adjusting the retention time of N-Boc-N-methyl-2-mercaptoethylamine.

  • Mechanism: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the C18 stationary phase. Increasing the concentration of the organic solvent (acetonitrile) in the mobile phase weakens these interactions, causing the analyte to elute faster (i.e., have a shorter retention time).

Illustrative Data: Retention Time vs. Acetonitrile Concentration (Isocratic)

% Acetonitrile (Isocratic)Expected Retention Time (min)Observation
40%~12.5Strong retention, broader peak.
50%~7.8Good retention and peak shape.
60%~4.2Weaker retention, may co-elute with early impurities.
70%~2.1Very weak retention, likely eluting near the solvent front.

Note: This data is illustrative, based on typical behavior for similar compounds. Actual retention times must be determined experimentally.

Alternative Columns and Their Expected Performance

While C18 is the workhorse of reversed-phase chromatography, other stationary phases can be used to achieve different selectivity.

Stationary PhasePrinciple of InteractionExpected Impact on Retention Time (vs. C18)Best Use Case
C8 Less hydrophobic than C18 due to shorter alkyl chains.Shorter. The reduced hydrophobicity will lead to weaker retention of the Boc group.Faster analysis times or for separating from very late-eluting, highly non-polar impurities.
Phenyl-Hexyl Provides pi-pi interactions in addition to hydrophobic interactions.Similar or Slightly Longer. The Boc group does not have aromaticity for pi-pi stacking, so retention will be primarily hydrophobic and similar to C8/C18.May offer unique selectivity for aromatic impurities that could co-elute with the main peak on a standard C18 column.
Embedded Polar Group (EPG) Contains a polar group (e.g., amide, carbamate) near the silica surface.Shorter. The polar group reduces hydrophobic interaction and minimizes interactions with residual silanols, often leading to better peak shape for basic compounds.When peak tailing is an issue with standard C18 columns, or when using highly aqueous mobile phases where "phase collapse" is a risk on traditional C18 columns.
Logical Diagram: Factors Influencing Retention Time

cluster_params Adjustable HPLC Parameters RT Retention Time (tR) Organic % Organic Solvent (e.g., Acetonitrile) Organic->RT Increase -> Decrease tR FlowRate Flow Rate FlowRate->RT Increase -> Decrease tR Temp Column Temperature Temp->RT Increase -> Decrease tR Column Stationary Phase (e.g., C18, C8) Column->RT More Hydrophobic -> Increase tR

Caption: Key parameter effects on retention time.

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is the primary method, other techniques can provide complementary information.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS HPLC coupled with a Mass Spectrometer.Provides mass-to-charge ratio, confirming identity and allowing for identification of unknown impurities. Extremely sensitive.Higher cost and complexity. The thiol group can sometimes cause issues with ionization.
GC-MS Gas Chromatography with Mass Spectrometry.Excellent for identifying volatile impurities like residual solvents.The analyte is not volatile and is thermally labile due to the Boc group.[7] It would require derivatization to be analyzed by GC, adding complexity.
NMR Spectroscopy Nuclear Magnetic Resonance.Provides definitive structural information and can identify and quantify impurities without needing reference standards.[7]Much lower sensitivity compared to HPLC for trace impurities. Not a separation technique.
TLC Thin-Layer Chromatography.Simple, fast, and inexpensive for reaction monitoring.[8]Not quantitative. Low resolution compared to HPLC.

Conclusion

The analysis of N-Boc-N-methyl-2-mercaptoethylamine is most effectively and routinely accomplished using reversed-phase HPLC with a C18 column and a gradient elution of water and acetonitrile containing 0.1% TFA. This method provides the resolution, sensitivity, and reproducibility required for quality control and research applications in the pharmaceutical industry.

An analyst's true expertise, however, lies in understanding how to modulate this method to solve specific challenges. By carefully considering the interplay between mobile phase composition, stationary phase chemistry, and other instrumental parameters, one can systematically adjust the retention time to optimize separations, troubleshoot issues, and adapt the method for new applications. This guide provides the foundational principles and a validated starting point to achieve these goals with scientific rigor.

References

  • Bhattacharya, S. et al. (2011). Synthesis and spectral characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3):174-188. [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Klick, S. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Khan, S. M. et al. (2010). High performance liquid chromatography analysis of 2-mercaptoethylamine (cysteamine) in biological samples by derivatization with N-(1-pyrenyl) maleimide (NPM) using fluorescence detection. Journal of Chromatography B, 878(24), 2244-2249. [Link]

  • LinkedIn. (2015). Common Reasons for HPLC Retention Time Drift, Variation or Change. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur?. [Link]

  • Goetz, H. et al. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 154-162. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate

Executive Summary tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate (CAS: 1000609-88-8) is a Boc-protected amino-thiol commonly used as a linker in drug development (PROTACs/ADCs). Its primary operational hazards are its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate (CAS: 1000609-88-8) is a Boc-protected amino-thiol commonly used as a linker in drug development (PROTACs/ADCs). Its primary operational hazards are its potent stench (thiol/mercaptan) and its potential for gas evolution if the Boc group is inadvertently cleaved by acids.

Immediate Action Required:

  • Segregate: Do not mix with general organic waste or acidic waste streams.[1]

  • Label: All containers must be tagged "High Sulfur / Stench."

  • Quench: Glassware and trace residues must be chemically oxidized before leaving the fume hood.[2]

Chemical Profile & Hazard Identification

Understanding the molecule's structure is the prerequisite for safe disposal.

FeatureChemical LogicOperational Hazard
Functional Group A Free Thiol (-SH) Extreme Odor / Reactivity. Thiols have a low odor threshold (ppb range). They oxidize easily to disulfides.
Functional Group B Boc-Carbamate Acid Sensitivity. Exposure to acid removes the protecting group, releasing CO₂ gas and the free amine. Risk of container over-pressurization.
Physical State Viscous Oil or Low-Melting SolidDifficult to clean; adheres to glass. Requires solvent rinsing.
Toxicity Uncharacterized (Treat as Toxic)Standard precaution for research-grade linkers.
Pre-Disposal Treatment: The "Quenching" Protocol

For glassware, syringes, and trace spills only. Do NOT treat bulk reagent stocks.

The Scientific Rationale: Simply washing thiol-contaminated glassware releases volatile mercaptans into the lab drainage or trash, causing building-wide odor complaints. You must chemically oxidize the sulfur from the volatile thiol form (-SH) to the non-volatile sulfonate or disulfide form.

Reagent Choice:

  • Primary Choice: Dilute Sodium Hypochlorite (Bleach, 10-15%) .

    • Mechanism:[2][3][4] Rapid oxidation of sulfur.

    • Warning: Exothermic. Do not mix with acids (releases Chlorine gas).[1]

  • Alternative (If Chloramines are a concern): Hydrogen Peroxide (3%) adjusted to pH 9-10.

Step-by-Step Quenching Workflow

QuenchingProtocol cluster_waste Liquid Waste Handling Start Contaminated Glassware/Syringes Rinse 1. Rinse with Acetone (Collect Rinsate) Start->Rinse Solubilize residue BleachBath 2. Submerge in 10% Bleach Solution (Fume Hood Only) Rinse->BleachBath Transfer glassware Rinsate Acetone Rinsate + Spent Bleach Rinse->Rinsate Soak 3. Soak for 2-12 Hours (Oxidation of Thiol) BleachBath->Soak BleachBath->Rinsate RinseWater 4. Rinse with Water Soak->RinseWater Check odor (carefully) Disposal 5. Dispose as General Glass Waste RinseWater->Disposal Tag Tag: 'High Sulfur / Oxidizer Contact' Rinsate->Tag

Figure 1: Decontamination workflow for trace residues on laboratory equipment.

Bulk Waste Disposal Procedures

For expired stocks, reaction mixtures, or unused reagent (>5 mL).

CRITICAL PROHIBITION: Never attempt to chemically quench bulk quantities of this reagent in the fume hood. The oxidation reaction is exothermic and can runaway.

Protocol A: Liquid Waste (Reaction Mixtures)
  • Container: High-density polyethylene (HDPE) carboy. Glass is acceptable but riskier for breakage.

  • Segregation:

    • DO: Combine with non-halogenated organic solvents (Methanol, DCM, Ethyl Acetate).

    • DO NOT: Combine with Acids (cleaves Boc = gas pressure) or Oxidizers (fire risk).

  • Labeling:

    • Must carry the "Stench" warning.

    • List components: Methanol (90%), tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate (10%).

  • Secondary Containment: Store the waste container inside a secondary tray in the fume hood until pickup.

Protocol B: Solid/Pure Waste (Expired Vials)
  • Seal: Tighten the original cap. Wrap the cap junction with Parafilm or electrical tape to prevent vapor leak.

  • Double Bag: Place the vial into a Ziploc bag.

  • Absorb: Add a small amount of activated carbon or vermiculite into the bag before sealing (absorbs stray odors).

  • Tag: Label as "Hazardous Waste - Toxic / Stench."

Waste Stream Decision Tree

WasteDecision Input Waste Type Trace Trace / Glassware Input->Trace BulkLiq Bulk Liquid / Reaction Mix Input->BulkLiq BulkSolid Pure Solid / Vial Input->BulkSolid ActionTrace Bleach Quench (See Fig 1) Trace->ActionTrace ActionLiq Segregated Solvent Waste (NO ACIDS) BulkLiq->ActionLiq ActionSolid Double Bag + Carbon Lab Pack BulkSolid->ActionSolid

Figure 2: Operational decision matrix for waste segregation.

Regulatory & Compliance (US/EU Standards)

When filling out waste manifests, use the following classifications. While this specific CAS is not P-listed or U-listed (RCRA), it exhibits characteristics that mandate regulation.

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic WasteD001 (Ignitable - if in solvent)D003 (Reactive - potential sulfide gas generation if mishandled)
DOT (Transport) Hazard Class 9 or 3UN 3334 (Aviation Regulated Liquid, n.o.s. - often used for stench) or UN 1993 (Flammable Liquid).
Local EHS "Stench" CategoryMany facilities require a specific "Stench" sticker to prevent opening in non-ventilated waste consolidation areas.
Emergency Response (Spills)

Small Spill (< 5 mL):

  • Evacuate immediate area if odor is strong.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Absorb: Cover with paper towels.

  • Quench: Pour 10% bleach over the towels (in the hood if possible, or well-ventilated area).

  • Disposal: Place soaked towels in a Ziploc bag, seal, and place in solid hazardous waste.

Large Spill (> 50 mL):

  • Evacuate Lab: Pull fire alarm if odor compromises building air quality.

  • Do Not Attempt Cleanup: Call EH&S / Hazmat team.

  • Inform: Tell responders specifically about the Thiol (smell) and Carbamate (acid sensitivity).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • Columbia University Environmental Health & Safety. (n.d.).[2] SOP for Stench Chemicals. Columbia University.[2] [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. UCLA. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate
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tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate
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